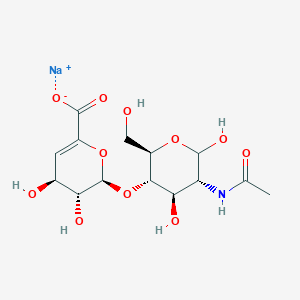

Heparin disaccharide IV-A sodium salt

Vue d'ensemble

Description

Heparin disaccharide IV-A sodium salt, also known as ΔIV-A, is produced from heparan sulfate by digestion with heparinase III . It is an organic compound with the molecular formula C14H20NNaO11 . It is often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium .

Molecular Structure Analysis

The molecular structure of Heparin disaccharide IV-A sodium salt is complex. It is a part of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with a complex sequence . The molecular formula is C14H20NNaO11 .Physical And Chemical Properties Analysis

Heparin disaccharide IV-A sodium salt has a molecular weight of 401.3 . It is a sodium salt of an organic compound . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Cell Culture

Heparin disaccharide IV-A sodium salt is often used in cell culture . It is known for its high purity and consistency, making it a reliable choice for researchers. It helps in maintaining the health and viability of cells, thereby facilitating various cellular studies.

Biochemical Studies

This compound is used in biochemical studies . Its unique structure and properties make it a valuable tool in understanding biochemical processes, particularly those involving interactions between proteins and carbohydrates.

Liquid-Liquid Phase Separation (LLPS) Studies

Heparin disaccharide IV-A sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) . This is crucial in understanding the dynamics of biomolecular condensates in cells.

Drug Development

Heparin disaccharides, including Heparin disaccharide IV-A sodium salt, are often used in the development of new drugs . They can serve as a starting point for the synthesis of novel therapeutic agents, particularly in the field of anticoagulant drugs.

Determining 1,6-anhydro Derivatives in Enoxaparin Sodium

Heparin disaccharides are often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium . This is important in the quality control and characterization of this widely used anticoagulant drug.

Structural Biology

The detailed structure of Heparin disaccharide IV-A sodium salt can provide insights into the structure-function relationships of heparin and related compounds . This can be valuable in structural biology and biophysics research.

Mécanisme D'action

Target of Action

Heparin Disaccharide IV-A Sodium Salt, a derivative of heparin, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring anticoagulant that plays a crucial role in regulating blood coagulation .

Mode of Action

The mechanism of action of Heparin Disaccharide IV-A Sodium Salt is ATIII-dependent . It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change that enhances the serine protease activity of ATIII , thereby inhibiting further clotting .

Biochemical Pathways

The primary biochemical pathway affected by Heparin Disaccharide IV-A Sodium Salt is the coagulation cascade . By accelerating the inactivation of thrombin and factor Xa, it prevents the progression of existing clots . This action disrupts the coagulation cascade, preventing the formation of fibrin, the protein that forms blood clots .

Pharmacokinetics

It is known that heparin, in general, requires continuous infusions . The effects of unfractionated heparin can typically be reversed by using protamine sulfate .

Result of Action

The primary result of Heparin Disaccharide IV-A Sodium Salt’s action is the prevention of blood clot formation . This makes it an effective anticoagulant, useful in conditions where there is a risk of blood clot formation, such as thrombosis associated with various conditions like pulmonary embolism and atrial fibrillation .

Action Environment

The action of Heparin Disaccharide IV-A Sodium Salt can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels . .

Safety and Hazards

While specific safety and hazard information for Heparin disaccharide IV-A sodium salt is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYRBENAXAIUCK-TWHLZWKQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heparin disaccharide IV-A sodium salt | |

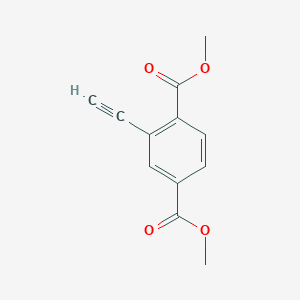

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)